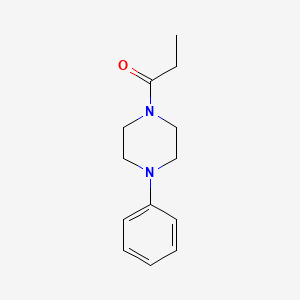

1-(4-Phenylpiperazin-1-yl)propan-1-one

Description

Properties

CAS No. |

25032-12-6 |

|---|---|

Molecular Formula |

C13H18N2O |

Molecular Weight |

218.29 g/mol |

IUPAC Name |

1-(4-phenylpiperazin-1-yl)propan-1-one |

InChI |

InChI=1S/C13H18N2O/c1-2-13(16)15-10-8-14(9-11-15)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 |

InChI Key |

OTFKRHOATUETFR-UHFFFAOYSA-N |

SMILES |

CCC(=O)N1CCN(CC1)C2=CC=CC=C2 |

Canonical SMILES |

CCC(=O)N1CCN(CC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

1-(4-Phenylpiperazin-1-yl)propan-1-one CAS number and physical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-phenylpiperazin-1-yl)propan-1-one, a molecule of significant interest within the broader class of phenylpiperazine derivatives. While this specific compound is not widely cataloged with a dedicated CAS number, its structural motif is central to numerous biologically active agents. This document synthesizes foundational chemical principles to detail its identity, physicochemical properties, a validated synthesis protocol, and its potential applications in medicinal chemistry and drug development. The guide is structured to provide both theoretical understanding and practical insights for scientific professionals engaged in chemical research and pharmaceutical innovation.

Introduction and Chemical Identity

The phenylpiperazine scaffold is a well-established pharmacophore, integral to the structure of many centrally active drugs. The title compound, 1-(4-phenylpiperazin-1-yl)propan-1-one, represents a fundamental example of this class, featuring a phenyl group at the N4 position of the piperazine ring and a propanoyl group at the N1 position. The presence of the amide linkage and the lipophilic phenyl group suggests potential applications in neuropharmacology, where such structures often interact with aminergic G-protein coupled receptors.

While extensive searches of chemical databases do not yield a specific CAS Registry Number for 1-(4-phenylpiperazin-1-yl)propan-1-one, its identity is unambiguously defined by its chemical structure and systematic nomenclature. For the purpose of this guide, we will refer to it by its IUPAC name. The lack of a dedicated CAS number suggests that while chemically straightforward, it may be a novel compound or a laboratory intermediate that has not been widely commercialized or published.

Physicochemical Properties

The physical and chemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. The following table summarizes the key computed and anticipated properties of 1-(4-phenylpiperazin-1-yl)propan-1-one.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈N₂O | Calculated |

| Molecular Weight | 218.29 g/mol | Calculated |

| IUPAC Name | 1-(4-phenylpiperazin-1-yl)propan-1-one | --- |

| Appearance | Anticipated to be a solid at room temperature | Inferred from similar compounds |

| Melting Point | Not experimentally determined | --- |

| Boiling Point | Not experimentally determined | --- |

| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and dichloromethane. Limited solubility in water. | Inferred from chemical structure |

Synthesis Methodology: Acylation of 1-Phenylpiperazine

The most direct and industrially scalable synthesis of 1-(4-phenylpiperazin-1-yl)propan-1-one is via the acylation of 1-phenylpiperazine with propionyl chloride. This is a classic nucleophilic acyl substitution reaction, where the secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

Reaction Scheme:

A straightforward synthesis pathway.

Experimental Protocol:

-

Reaction Setup: To a solution of 1-phenylpiperazine (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add a suitable non-nucleophilic base such as triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath.

-

Addition of Acylating Agent: Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C. Propionyl chloride is a highly reactive and corrosive liquid that should be handled with appropriate safety precautions in a fume hood.[1]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 1-(4-phenylpiperazin-1-yl)propan-1-one.

Spectroscopic Characterization

The structural elucidation of the synthesized compound would rely on standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the phenyl protons (in the aromatic region, ~6.8-7.3 ppm), the piperazine protons (as multiplets in the aliphatic region, ~2.5-3.8 ppm), and the ethyl group of the propanoyl moiety (a triplet for the methyl group and a quartet for the methylene group).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would show distinct peaks for the carbonyl carbon (~170 ppm), the aromatic carbons of the phenyl ring, and the aliphatic carbons of the piperazine and propanoyl groups.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹.

-

MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 218.29).

Potential Applications and Toxicological Profile

Phenylpiperazine derivatives are known to possess a wide range of biological activities, primarily due to their ability to interact with various neurotransmitter receptors in the central nervous system (CNS).

Potential Applications:

-

Drug Discovery: 1-(4-Phenylpiperazin-1-yl)propan-1-one can serve as a valuable building block or a lead compound in the development of novel therapeutics for CNS disorders such as depression, anxiety, and psychosis. The phenylpiperazine moiety is a common feature in many approved drugs.[2]

-

Pharmacological Research: This compound could be used as a research tool to investigate the structure-activity relationships of phenylpiperazine derivatives at various receptor targets.

Toxicological Profile:

Specific toxicological data for 1-(4-phenylpiperazin-1-yl)propan-1-one is not available. However, based on the general properties of phenylpiperazine compounds, it should be handled with care. Many phenylpiperazine derivatives exhibit psychoactive effects and can be toxic at high doses. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

1-(4-Phenylpiperazin-1-yl)propan-1-one, while not a widely cataloged chemical, represents a structurally significant molecule within the realm of medicinal chemistry. This guide has provided a detailed overview of its chemical identity, a reliable synthesis protocol, and its anticipated physicochemical and spectroscopic properties. For researchers and drug development professionals, this compound holds potential as a key intermediate or a starting point for the design of novel bioactive molecules. The information presented herein serves as a foundational resource for the synthesis, characterization, and potential exploration of this and related phenylpiperazine derivatives.

References

-

Özkay, Y., Tunalı, Y., & Karaca, H. (2013). Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects. Archives of Pharmacal Research, 36(7), 802-811. [Link]

-

PubChem. (n.d.). 1-(4-Phenylpiperidin-4-yl)propan-1-one. National Center for Biotechnology Information. [Link]

-

Global Substance Registration System. (n.d.). 1-(4-PHENYLPIPERIDIN-4-YL)PROPAN-1-ONE. [Link]

-

SpectraBase. (n.d.). 1-[4-[4-(3,4-Difluoro-benzoyl)-piperazin-1-yl]-3-fluoro-phenyl]-butan-1-one. [Link]

-

PubMed. (2013). Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects. [Link]

-

Organic Syntheses. (n.d.). Procedure for the preparation of ortho- and para-propiophenols. [Link]

- Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.

-

CAS Common Chemistry. (n.d.). Adiphenine hydrochloride. [Link]

-

CAS Common Chemistry. (n.d.). 2-Aminoanisole-4-sulfonic acid. [Link]

-

CAS Common Chemistry. (n.d.). 3-[(4-Amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]benzoic acid. [Link]

-

Market Publishers. (2025). Propionyl Chloride: A Versatile Reagent in Organic Synthesis. [Link]

-

Preprints.org. (2026). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. [Link]

-

PubChemLite. (n.d.). 1-(4-phenyl-4-piperidyl)propan-1-one hydrochloride. [Link]

-

Wikipedia. (n.d.). Propionyl chloride. [Link]

-

ResearchGate. (n.d.). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. [Link]

-

Federal Register. (2025). Designation of Propionyl Chloride as a List I Chemical. [Link]

- Google Patents. (n.d.). WO2005012274A1 - Process for the preparation of 11-(1-piperazinyl)dibenzo b, f! 1 ,4!-thiazepine, an intermediate in the synthesis of the antipsychotic drug quetiapine.

Sources

Methodological & Application

Application Note: High-Efficiency Acylation of Phenylpiperazine to Form 1-(4-Phenylpiperazin-1-yl)propan-1-one

Abstract & Introduction

The phenylpiperazine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in numerous serotonergic and dopaminergic ligands (e.g., Trazodone, Nefazodone, Aripiprazole). This application note details the optimized protocol for the N-acylation of 1-phenylpiperazine with propionyl chloride to synthesize 1-(4-phenylpiperazin-1-yl)propan-1-one .

While seemingly a simple nucleophilic acyl substitution, this reaction requires strict control over exotherms and stoichiometry to prevent impurity formation (e.g., ring opening or polymerization side-products). This guide provides a scalable, self-validating protocol suitable for preclinical drug development.

Reaction Mechanism & Chemical Logic

The formation of the amide bond proceeds via a classic nucleophilic acyl substitution mechanism.[1] The secondary amine of the phenylpiperazine attacks the electrophilic carbonyl carbon of the propionyl chloride.

Key Mechanistic Considerations:

-

Nucleophilicity: The N1 nitrogen (attached to the phenyl ring) is less nucleophilic due to resonance delocalization with the aromatic ring. However, in 1-phenylpiperazine, the N4 nitrogen is a secondary aliphatic amine and is highly nucleophilic, directing acylation exclusively to this position.

-

HCl Scavenging: The reaction generates HCl as a byproduct. If not neutralized, HCl will protonate the unreacted phenylpiperazine, rendering it non-nucleophilic (ammonium salt formation) and stalling the reaction. A tertiary amine base (Triethylamine or DIPEA) is strictly required to drive the equilibrium.

Visualization: Reaction Pathway (DOT Diagram)

Caption: Fig 1. Step-wise mechanism of N-acylation. Base-mediated deprotonation is the rate-determining factor for yield.

Experimental Protocol (SOP)

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Role | Critical Note |

| 1-Phenylpiperazine | 162.23 | 1.0 | Substrate | Ensure purity >98%; yellowing indicates oxidation. |

| Propionyl Chloride | 92.52 | 1.1 - 1.2 | Acylating Agent | Moisture sensitive; dispense under N₂. |

| Triethylamine (Et₃N) | 101.19 | 1.5 - 2.0 | Base Scavenger | Excess required to neutralize HCl. |

| Dichloromethane (DCM) | 84.93 | Solvent | Medium (0.2 M) | Anhydrous grade preferred. |

Step-by-Step Procedure

Step 1: Setup and Solubilization

-

Oven-dry a 250 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a pressure-equalizing addition funnel.

-

Purge the system with Nitrogen (N₂) or Argon.

-

Add 1-Phenylpiperazine (10.0 mmol, 1.62 g) and DCM (40 mL) . Stir until fully dissolved.

-

Add Triethylamine (15.0 mmol, 2.1 mL) in one portion.

-

Cool the reaction mixture to 0°C using an ice-water bath. Reasoning: Low temperature suppresses potential side reactions and controls the exotherm of the acid chloride addition.

Step 2: Acylation (The Critical Step)

-

Dilute Propionyl Chloride (11.0 mmol, 0.96 mL) in DCM (10 mL) inside the addition funnel.

-

Add the acid chloride solution dropwise over 15–20 minutes.

-

Observation: White fumes (HCl) may form briefly inside the flask, followed by the precipitation of triethylammonium chloride (white solid).

-

-

Once addition is complete, allow the mixture to stir at 0°C for 30 minutes.

-

Remove the ice bath and allow the reaction to warm to Room Temperature (RT) . Stir for an additional 2–4 hours.

-

Validation: Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). The starting amine spot (low R_f) should disappear.

-

Step 3: Workup & Isolation

-

Quench the reaction by adding Water (30 mL) . Stir vigorously for 5 minutes to dissolve the ammonium salts.

-

Transfer to a separatory funnel. Separate the organic layer (bottom).[2]

-

Acid Wash (Optional but Recommended): Wash the organic layer with dilute 0.5M HCl (20 mL) .

-

Why? This removes any unreacted phenylpiperazine (which forms a water-soluble salt) and excess Et₃N. The amide product remains in the DCM.

-

-

Base Wash: Wash the organic layer with Sat. NaHCO₃ (20 mL) to neutralize trace acid.

-

Brine Wash: Wash with Sat. NaCl (20 mL) to remove trapped water.

-

Dry the organic phase over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotavap).

Purification Workflow (DOT Diagram)

Caption: Fig 2.[3] Downstream processing workflow. The Acid Wash step is critical for removing unreacted starting material.

Characterization & Expected Data

Successful synthesis is confirmed when the data matches the following profile:

-

Physical State: Off-white solid or viscous pale yellow oil (depending on purity and residual solvent).

-

Yield: Typical isolated yields range from 85% to 95% .

-

¹H NMR (CDCl₃, 400 MHz):

- 7.25–7.30 (m, 2H, Ar-H)

- 6.90–6.95 (m, 3H, Ar-H)

- 3.60–3.80 (m, 4H, Piperazine CH₂ near amide)

- 3.15–3.25 (m, 4H, Piperazine CH₂ near phenyl)

-

2.40 (q, 2H,

-

1.18 (t, 3H,

-

IR Spectroscopy: Strong carbonyl stretch (Amide I) at 1640–1650 cm⁻¹ .

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Propionyl Chloride | Ensure reagents are dry; check Propionyl Chloride quality (it degrades to propionic acid if exposed to moisture). |

| Product is an Oil (not solid) | Residual Solvent or Impurity | High vacuum drying for 12h.[4] If persistent, recrystallize from cold Isopropyl Alcohol (IPA). |

| Starting Material Remains | Insufficient Base | Check pH during reaction. If pH < 9, add more Et₃N. HCl salt of starting amine may have precipitated out.[5] |

| Bis-acylation | Impossible Mechanism | Unlike primary amines, phenylpiperazine has only one reactive center. If mass spec shows M+56, check for impurities in starting material (e.g., piperazine). |

Safety & Handling (MSDS Highlights)

-

Propionyl Chloride: Corrosive, lachrymator. Reacts violently with water. Handle only in a fume hood.

-

Phenylpiperazine: Toxic if swallowed, causes skin burns.

-

DCM: Suspected carcinogen. Use double gloves (nitrile/laminate).

References

-

Vogel, A. I., & Furniss, B. S. (1989).[6] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[7][8] Longman Scientific & Technical.[8] (Standard reference for Schotten-Baumann conditions).

-

Özkay, Y., et al. (2010). Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects.[9][10] European Journal of Medicinal Chemistry, 45(8), 3320-3328. (Describes similar phenylpiperazine acylation protocols).

-

BenchChem Technical Guides. (2025). Acylation of Piperazine Derivatives: Pathways and Mechanisms. (General protocols for piperazine functionalization).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for 1-Phenylpiperazine.

Sources

- 1. benchchem.com [benchchem.com]

- 2. kwcsangli.in [kwcsangli.in]

- 3. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Vogel's Textbook of Practical Organic Chemistry – ScienceOpen [scienceopen.com]

- 7. Vogel's textbook of practical organic chemistry by Arthur Israel Vogel | Open Library [openlibrary.org]

- 8. VOGEL'S TEXTBOOK OF PRACTICAL ORGANIC CHEMISTRY - Repository Universitas Perintis Indonesia [repo.upertis.ac.id]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparation of 1-(4-Phenylpiperazin-1-yl)propan-1-one hydrochloride salt

Application Note: Scalable Synthesis and Purification of 1-(4-Phenylpiperazin-1-yl)propan-1-one Hydrochloride

Introduction & Scope

This technical guide details the protocol for the preparation of 1-(4-Phenylpiperazin-1-yl)propan-1-one hydrochloride . This compound, structurally characterized by a piperazine core substituted with a phenyl group at the N4 position and a propionyl moiety at the N1 position, serves as a critical scaffold in medicinal chemistry. It is frequently utilized in the development of G-protein coupled receptor (GPCR) ligands, specifically targeting serotonergic (5-HT) and dopaminergic systems, and as an analytical standard for metabolic profiling of phenylpiperazine-based pharmaceuticals.

Target Molecule Profile:

-

IUPAC Name: 1-(4-phenylpiperazin-1-yl)propan-1-one hydrochloride

-

Molecular Formula: C₁₃H₁₈N₂O · HCl

-

Molecular Weight: 218.30 g/mol (Free Base) / 254.76 g/mol (HCl Salt)

-

Solubility: Highly soluble in water, methanol, and DMSO; sparingly soluble in diethyl ether.

Retrosynthetic Analysis & Strategy

The synthesis is designed around a nucleophilic acyl substitution (Schotten-Baumann conditions) followed by a controlled acid-base crystallization .

-

Bond Formation: The secondary amine of 1-phenylpiperazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of propionyl chloride.

-

Base Mediation: Triethylamine (TEA) is employed as a proton scavenger to neutralize the HCl generated in situ, driving the equilibrium forward and preventing the protonation of the unreacted piperazine.

-

Salt Formation: The resulting free base is an oil; conversion to the hydrochloride salt is essential for long-term stability, crystallinity, and handling.

Reaction Scheme:

Materials & Safety Protocols

Reagents:

-

1-Phenylpiperazine (1-PP): >98% purity.[1] Note: 1-PP is a serotonin-norepinephrine releasing agent; handle with full PPE.

-

Propionyl Chloride: >99%, redistilled if yellow. Corrosive lachrymator.

-

Triethylamine (TEA): Dried over KOH.

-

Solvents: Dichloromethane (DCM, anhydrous), Diethyl Ether (Et₂O), Isopropanol (IPA).

-

Acid Source: 4M HCl in Dioxane or 2M HCl in Diethyl Ether.

Safety Critical:

-

Perform all acylation steps in a fume hood to contain propionyl chloride vapors.

-

Wear nitrile gloves (double-gloved recommended) and safety goggles.

Experimental Protocols

Phase 1: Acylation (Synthesis of the Free Base)

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, addition funnel, and nitrogen inlet. Flame-dry the glassware under vacuum and backfill with N₂.

-

Solvation: Charge the RBF with 1-phenylpiperazine (10.0 mmol, 1.62 g) and Triethylamine (12.0 mmol, 1.67 mL) in DCM (50 mL) .

-

Cooling: Submerge the flask in an ice/water bath (0 °C) and stir for 10 minutes.

-

Addition: Dilute Propionyl Chloride (11.0 mmol, 0.96 mL) in DCM (10 mL) and transfer to the addition funnel. Add dropwise over 20 minutes. Mechanism: Slow addition prevents exotherm-driven impurity formation.

-

Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2 hours.

-

Checkpoint: Monitor via TLC (EtOAc:Hexane 1:1). The starting material (1-PP) spot should disappear.

-

-

Quench & Workup:

-

Quench with saturated NaHCO₃ (30 mL) to neutralize excess acid chloride.

-

Separate the organic layer.[2][3] Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine organic layers and wash with Water (30 mL) followed by Brine (30 mL) .

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (rotary evaporator) to yield the crude free base as a pale yellow oil.

-

Phase 2: Salt Formation & Purification

-

Dissolution: Dissolve the crude oil in a minimum volume of cold Isopropanol (IPA, ~5-10 mL) . Alternatively, anhydrous Diethyl Ether can be used for faster precipitation.

-

Acidification: While stirring rapidly at 0 °C, add 4M HCl in Dioxane (3.0 mL, slight excess) dropwise.

-

Precipitation: A white to off-white precipitate should form immediately. Stir at 0 °C for 30 minutes to maximize yield.

-

Filtration: Filter the solid using a sintered glass funnel. Wash the filter cake with cold Diethyl Ether (2 x 15 mL) to remove non-polar impurities and excess HCl.

-

Recrystallization (Polishing):

-

Dissolve the crude salt in boiling Ethanol (absolute) .

-

Add Diethyl Ether dropwise until slight turbidity persists.

-

Cool slowly to RT, then to 4 °C overnight.

-

-

Drying: Dry the crystals in a vacuum oven at 40 °C for 6 hours.

Yield Expectations:

-

Theoretical Yield: ~2.54 g

-

Target Yield: 2.0 – 2.2 g (78-86%)

Analytical Validation

| Test | Method | Expected Result |

| Appearance | Visual | White crystalline solid |

| Melting Point | Capillary | Determine Experimentally (Typical range for analogs: 180–210 °C) |

| 1H NMR | 400 MHz, DMSO-d6 | δ 1.05 (t, 3H, -CH₃), δ 2.40 (q, 2H, -CH₂-CO), δ 3.1-3.8 (m, 8H, piperazine ring), δ 6.8-7.3 (m, 5H, Ar-H). |

| Mass Spec | LC-MS (ESI+) | m/z 219.15 [M+H]⁺ (Free base mass + 1) |

| Purity | HPLC (C18, ACN/H2O) | > 98.5% Area |

Workflow Visualization

Caption: Step-by-step process flow for the synthesis and purification of the target hydrochloride salt.

Troubleshooting & Optimization

-

Issue: Oiling out during salting.

-

Cause: Solvent too polar or rapid addition of acid.

-

Solution: Decant the supernatant, dissolve the oil in minimum hot ethanol, and induce crystallization by slow cooling and dropwise addition of ether.

-

-

Issue: Yellow discoloration.

-

Cause: Oxidation of phenylpiperazine or impurities in acid chloride.

-

Solution: Ensure nitrogen atmosphere during acylation. Recrystallize the final salt from Ethanol/Activated Charcoal.

-

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 197940, 1-(4-Phenylpiperidin-4-yl)propan-1-one (Structural Analog Reference). PubChem.[4][5][6][7][8] Accessed Oct 26, 2025. Link

-

Oberlender, R., & Nichols, D. E. (1991).[7] Structural variation in the phenylpiperazine series: Consistencies with the serotonin receptor model. Journal of Medicinal Chemistry. (General protocol for phenylpiperazine amides).

-

Diakur, J., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry. Link

-

ChemicalBook. 1-Phenylpiperazine Properties and Safety. (Precursor Data). Link

Sources

- 1. 1-Phenylpiperazine | 92-54-6 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. EP0285032A1 - 4-Phenylpiperidine compounds and their preparation and use - Google Patents [patents.google.com]

- 4. 1-(4-Benzoyl-1-piperazinyl)-1-propanone | C14H18N2O2 | CID 4223812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. PubChemLite - Piperazine, 1-(phenylpropyl)-4-propionyl-, hydrochloride (C16H24N2O) [pubchemlite.lcsb.uni.lu]

- 7. PubChemLite - 1-(4-phenyl-4-piperidyl)propan-1-one hydrochloride (C14H19NO) [pubchemlite.lcsb.uni.lu]

- 8. 1-(4-Phenyl-4-piperidyl)propan-1-one hydrochloride | C14H20ClNO | CID 197939 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Phenylpiperazin-1-yl)propan-1-one

Ticket ID: #PPZ-PROP-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of Reaction Yield and Purification Protocols[1]

Executive Summary

This guide addresses yield inconsistencies in the N-acylation of 1-phenylpiperazine with propionyl chloride. The target molecule, 1-(4-Phenylpiperazin-1-yl)propan-1-one , is a critical pharmacophore in medicinal chemistry (e.g., antifungal and antidepressant scaffolds).

Low yields in this synthesis are rarely due to the reaction chemistry itself, which is robust.[2] Instead, they typically stem from pH mismanagement during workup or hydrochloride salt precipitation trapping the starting material.[2] This guide provides a self-validating protocol and a diagnostic troubleshooting tree.

Module 1: The "Golden Path" Protocol

Standardized methodology for >90% isolated yield.[2]

Reaction Design & Logic

The reaction is a nucleophilic acyl substitution.[1][2] The secondary amine at the N4 position of the piperazine ring attacks the carbonyl carbon of propionyl chloride.[2]

Critical Mechanism Note: 1-Phenylpiperazine has two nitrogen atoms.[2]

-

N1 (Phenyl-bound): Low basicity (

) due to conjugation with the phenyl ring.[2] -

N4 (Secondary amine): Moderate basicity (

) and high nucleophilicity.[2] -

Implication: The reaction is highly regioselective for N4.[2] However, the HCl byproduct will instantly protonate unreacted N4 starting material, rendering it unreactive and precipitating it as a salt.[2] You must use a scavenger base.

Optimized Experimental Procedure

Scale: 10 mmol basis Solvent: Dichloromethane (DCM) (Anhydrous preferred)[2]

| Reagent | Equivalents | Role |

| 1-Phenylpiperazine | 1.0 eq | Limiting Reagent |

| Propionyl Chloride | 1.1 - 1.2 eq | Acylating Agent (Excess ensures completion) |

| Triethylamine (TEA) | 1.5 - 2.0 eq | HCl Scavenger (Must be excess relative to acid chloride) |

| DCM | 10 mL/g | Solvent (High solubility for product) |

Step-by-Step Protocol:

-

Setup: Flame-dry a round-bottom flask under

atmosphere. -

Solubilization: Dissolve 1-phenylpiperazine (1.0 eq) and Triethylamine (1.5 eq) in dry DCM. Cool to 0°C in an ice bath.

-

Why? Cooling controls the exothermic nature of acyl chloride addition, preventing impurity formation (dimers).[2]

-

-

Addition: Add Propionyl Chloride (1.2 eq) dropwise over 15–20 minutes.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–3 hours.

-

In-Process Control (IPC): Check TLC (System: Hexane/Ethyl Acetate 1:1).

-

Target: Disappearance of 1-phenylpiperazine (

) and appearance of amide product (

-

Workup Strategy (The Yield Trap)

Most yield is lost here.[2] The product is an amide (neutral at N4, weakly basic at N1).[2]

-

Quench: Add water to dissolve the TEA·HCl salts.[2]

-

Phase Separation: Separate the organic layer.[2]

-

The "Three-Wash" System:

-

Drying: Dry over anhydrous

, filter, and concentrate.

Module 2: Troubleshooting & Diagnostics

Visualizing the Failure Points

Use this logic tree to diagnose where your yield is going.[2]

Figure 1: Diagnostic logic tree for isolating the cause of yield loss.

Common Issues & Fixes

| Symptom | Root Cause | Technical Fix |

| Precipitate forms immediately upon addition | Formation of Amine·HCl salts.[2] | Normal. This is TEA·HCl. Ensure vigorous stirring. If stirring stops, add more solvent.[2] |

| Low Yield, SM recovered | Insufficient Base.[2] | The HCl byproduct protonated your starting material, deactivating it.[2] Always use >1.0 eq of TEA or DIPEA. |

| Product in Aqueous Layer | pH too low during workup.[2] | The N1-phenyl nitrogen ( |

| Oily/Sticky Product | Residual Solvent/Reagents. | 1-Phenylpiperazine derivatives are often oils. Dry under high vacuum for >4 hours.[2] If solid is required, triturating with cold Hexane or Ether often induces crystallization.[2] |

Module 3: Advanced Optimization (FAQ)

Q: Can I use Propionic Anhydride instead of the Acid Chloride? A: Yes.

-

Pros: Milder, no HCl generation (generates Propionic acid), less moisture sensitive.[2]

-

Cons: Reaction is slower (may require heating to 40–50°C) or a catalyst (DMAP).[2]

-

Recommendation: Use Anhydride if you lack anhydrous conditions or fume hood capacity for Acid Chlorides.[2]

Q: How do I remove unreacted 1-Phenylpiperazine without a column? A: This is difficult because the solubility profile of the SM and Product are similar.[2]

-

Chemical Trick: Add a scavenger resin (Isocyanate resin) to the reaction mixture for 1 hour before workup.[2] It reacts with the secondary amine (SM) but not the amide (Product), covalently binding the impurity to the solid bead which is then filtered off.[2]

Q: What is the exact structure of the product for NMR verification? A:

-

Protons: You will see the ethyl group of the propionyl chain (triplet ~1.1 ppm, quartet ~2.4 ppm).[2]

-

Piperazine Ring: Two distinct multiplets (due to restricted rotation of the amide bond) at ~3.6-3.8 ppm (near amide) and ~3.1-3.2 ppm (near phenyl).[2]

-

Aromatic: Standard phenyl pattern (7.2-6.8 ppm).

Module 4: Reaction Pathway Visualization

Figure 2: Reaction pathway showing the role of the base in driving equilibrium.

References

-

ChemicalBook. (2026).[2] 1-Phenylpiperazine Properties and pKa Data. Retrieved from [2]

-

National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 7096, 1-Phenylpiperazine. Retrieved from [2]

-

Gokhan-Kelekci, N., et al. (2013).[2] Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects. Archives of Pharmacal Research. Retrieved from

-

Han, J., et al. (2020).[2] Optimization of reaction conditions for amide bond formation. ResearchGate. Retrieved from

-

Fisher Scientific. (2025).[2] Amide Synthesis Protocols and Schotten-Baumann Reaction. Retrieved from [2]

Sources

Identifying common impurities in 1-(4-Phenylpiperazin-1-yl)propan-1-one production

Welcome to the technical support center for the synthesis and purification of 1-(4-Phenylpiperazin-1-yl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common impurities and challenges encountered during its production. Our goal is to provide you with the expertise and practical insights needed to ensure the highest purity of your final compound.

I. Overview of the Synthesis and Common Impurities

The most common and direct route for the synthesis of 1-(4-Phenylpiperazin-1-yl)propan-1-one is the N-acylation of 1-phenylpiperazine with a propanoyl source, typically propanoyl chloride or propanoic anhydride. This reaction is usually carried out in the presence of a base to neutralize the acid byproduct.

Even with a well-defined synthetic route, several impurities can arise from starting materials, side reactions, and degradation. Understanding these impurities is the first step in troubleshooting.

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis and purification of 1-(4-Phenylpiperazin-1-yl)propan-1-one.

FAQ 1: I see a peak in my HPLC/GC-MS corresponding to the mass of 1-phenylpiperazine. Why is it there and how can I remove it?

Answer:

The presence of 1-phenylpiperazine in your final product indicates an incomplete reaction. This is a common issue and can be addressed by optimizing the reaction conditions and purification process.

Causality:

-

Insufficient Acylating Agent: If the molar ratio of the propanoyl source to 1-phenylpiperazine is too low, there won't be enough electrophile to react with all the nucleophilic piperazine.

-

Low Reaction Temperature or Short Reaction Time: The acylation reaction may not have gone to completion if the temperature was too low or the reaction time was insufficient.

-

Poor Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to localized areas of low reactant concentration.

-

Base Stoichiometry: If using an acid chloride, an inadequate amount of base to scavenge the generated HCl can lead to the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction.[1][2]

Troubleshooting and Prevention:

-

Optimize Stoichiometry:

-

Use a slight excess (1.05-1.2 equivalents) of the propanoyl source to drive the reaction to completion.

-

-

Adjust Reaction Conditions:

-

Gradually increase the reaction temperature in increments of 10°C to find the optimal point without promoting side reactions.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or a rapid LC-MS analysis to ensure it has reached completion before quenching.

-

-

Improve Mixing:

-

Ensure vigorous stirring, especially in scaled-up reactions.

-

-

Purification:

-

Acid-Base Extraction: 1-phenylpiperazine is basic and can be removed by washing the organic layer with a dilute acidic solution (e.g., 1M HCl). The desired amide product is much less basic and will remain in the organic phase.

-

Chromatography: If extraction is insufficient, column chromatography on silica gel can effectively separate the more polar 1-phenylpiperazine from the product.

-

FAQ 2: My analysis shows a byproduct with a mass corresponding to a di-acylated piperazine. How can this be avoided?

Answer:

The formation of a di-acylated byproduct, 1,4-bis(propanoyl)-1-phenylpiperazine, can occur, although it is generally less favored once the first acylation has occurred due to the reduced nucleophilicity of the resulting amide.[2]

Causality:

-

Excess Acylating Agent: A large excess of the propanoyl source can drive the acylation of the second nitrogen on the piperazine ring.

-

High Reaction Temperature: Elevated temperatures can provide the necessary activation energy for the less favorable second acylation to occur.

Troubleshooting and Prevention:

-

Control Stoichiometry:

-

Carefully control the molar ratio of the acylating agent to 1-phenylpiperazine. A slight excess is good, but a large excess should be avoided.

-

-

Temperature Control:

-

Maintain a moderate reaction temperature. If the reaction is sluggish, consider a longer reaction time at a lower temperature rather than a significant temperature increase.

-

-

Slow Addition:

-

Add the acylating agent dropwise to the solution of 1-phenylpiperazine. This maintains a low instantaneous concentration of the acylating agent, favoring mono-acylation.

-

FAQ 3: I have an unknown peak in my chromatogram that doesn't correspond to starting materials or expected byproducts. What could it be?

Answer:

Unexpected peaks can arise from several sources, including degradation of the product or starting materials, or impurities in the reagents themselves.

Potential Sources and Identification:

-

Hydrolysis Products:

-

Propanoic Acid: If propanoyl chloride or anhydride is used, hydrolysis due to moisture in the solvent or reagents will produce propanoic acid. This is typically removed during aqueous workup.

-

Hydrolysis of the Amide: The amide bond in the final product can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures, reverting to 1-phenylpiperazine and propanoic acid.

-

-

Oxidation Products:

-

Solvent Adducts:

-

In some cases, reactive intermediates can form adducts with the solvent.

-

Troubleshooting and Characterization:

-

Characterize the Impurity:

-

Use high-resolution mass spectrometry (HRMS) to obtain an accurate mass and predict the elemental composition.

-

If the impurity can be isolated, use Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate its structure.

-

-

Review Reaction and Storage Conditions:

-

Ensure all solvents and reagents are anhydrous.

-

Avoid prolonged exposure to high temperatures or extreme pH during workup and purification.

-

Store the final compound in a cool, dark, and dry place to prevent degradation.

-

III. Summary of Common Impurities

| Impurity Name | Chemical Structure | Probable Source | Recommended Analytical Technique | Mitigation Strategy |

| 1-Phenylpiperazine | C₁₀H₁₄N₂ | Unreacted starting material | HPLC, GC-MS, NMR | Optimize reaction stoichiometry and conditions; Acid-base extraction |

| Propanoyl Chloride | C₃H₅ClO | Unreacted acylating agent | GC-MS (after derivatization) | Quench reaction with water or a mild base |

| Propanoic Acid | C₃H₆O₂ | Hydrolysis of acylating agent | HPLC, GC-MS | Aqueous workup |

| 1,4-bis(propanoyl)-1-phenylpiperazine | C₁₆H₂₂N₂O₂ | Di-acylation byproduct | HPLC, MS, NMR | Control stoichiometry and temperature; Slow addition of acylating agent |

| Piperazine N-oxide derivative | C₁₂H₁₆N₂O₂ | Oxidation of the product | LC-MS | Use high-purity, peroxide-free solvents; Store under inert atmosphere |

IV. Experimental Protocols for Purity Analysis

High-Performance Liquid Chromatography (HPLC) - General Method

This is a representative reverse-phase HPLC method that can be adapted for the analysis of 1-(4-Phenylpiperazin-1-yl)propan-1-one and its common impurities.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve approximately 1 mg/mL of the sample in the initial mobile phase composition.

Expected Elution Profile: More polar impurities like 1-phenylpiperazine and propanoic acid will elute earlier, while the product and less polar byproducts like the di-acylated compound will have longer retention times.

V. References

-

Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Industrial & Engineering Chemistry Research, 50(13), 7761-7767.

-

Haddadin, M. J., & Issidorides, C. H. (1965). Pyrazine chemistry. Part VII. Oxidations of piperazine-2,5-diones and derivatives. Journal of the Chemical Society, Perkin Transactions 1, 3253-3255.

-

Dziedzic, A., & da Silva, G. (2022). Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical. ACS Earth and Space Chemistry, 6(10), 2539–2548.

-

Gnecco, D., et al. (2000). RuO4-mediated oxidation of N-benzylated tertiary amines. 3. Behavior of 1,4-dibenzylpiperazine and its oxygenated derivatives. Tetrahedron, 56(43), 8481-8486.

-

Li, Y., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6049.

-

Özkay, Y., et al. (2013). Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects. Archiv der Pharmazie, 346(11), 802-812.

-

Özkay, Y., et al. (2013). Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects. ResearchGate.

-

BYJU'S. (n.d.). Chemical Reactions of Amines – Acylation and Basicity.

-

LibreTexts. (2025). 24.7: Reactions of Amines. Chemistry LibreTexts.

-

Lumen Learning. (n.d.). 23.3. Reactions of amines. Organic Chemistry II.

-

Mastering Chemistry Help. (2013). acylation of amines.

-

Google Patents. (2018). WO2018060947A1 - 1-phenylpropanone compounds and use thereof.

-

Chemistry Learners. (2024). Acylation Reaction on Amines | Class 12 Chemistry | Nitrogen Containing Compounds. YouTube.

-

ResearchGate. (n.d.). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride.

-

Preprints.org. (2026). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one.

-

BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms.

-

CORE. (n.d.). Zinc dust: An extremely active and reusable catalyst in acylation of phenols, thiophenol, amines and alcohol.

-

ResearchGate. (n.d.). A general and convenient synthesis of N-aryl piperazines.

-

Monoacylation. (n.d.).

-

PMC. (2023). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one.

-

PMC. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

-

PMC. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities.

-

Stenutz. (n.d.). 1-(4-propanoylpiperazin-1-yl)propan-1-one.

-

MDPI. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.

-

PMC. (n.d.). Crystal-structure studies of 4-phenylpiperazin-1-ium 4-ethoxybenzoate monohydrate, 4...

Sources

Technical Support Center: Resolving Baseline Noise in HPLC of Phenylpiperazine Amides

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Baseline Noise & Drift Troubleshooting Analyte Class: Phenylpiperazine Amides (Basic, UV-active)

Diagnostic Framework: The "Zero-Flow" Protocol

Before altering chemistry, we must isolate the source of the noise. Baseline noise in phenylpiperazine analysis is rarely random; it is usually a symptom of the specific detection requirements (low UV) and mobile phase modifiers (TFA/Formic Acid) required for these basic amines.

The Golden Rule: You cannot fix a chemical problem with electronic smoothing, and you cannot fix a pump problem with a new column.

Interactive Troubleshooting Logic

Use the following decision matrix to categorize your noise profile.

Figure 1: Diagnostic logic flow for isolating HPLC baseline anomalies. Follow the path based on the visual appearance of the baseline.

Chemical Optimization: The Phenylpiperazine Paradox

The Issue: Phenylpiperazine amides contain a basic nitrogen (piperazine ring, pKa ~9.8). To prevent severe peak tailing caused by silanol interactions, you must use an acidic modifier to protonate the silanols or form ion pairs.

-

Common Choice: Trifluoroacetic Acid (TFA) (0.05% - 0.1%).

-

The Consequence: TFA absorbs UV light strongly at 210–220 nm. Since phenylpiperazines often lack strong chromophores above 254 nm, you are forced to detect in the region where your mobile phase is "loudest."

Protocol A: The "Balanced Absorbance" Gradient

Use this if you see a rising or falling baseline during a gradient run.

When running a gradient (e.g., 5% to 95% B), the concentration of TFA changes the refractive index and absorbance of the mobile phase. Methanol/TFA absorbs differently than Water/TFA.

The Fix: You must balance the optical absorbance of Channel A and Channel B so the detector sees them as "identical."

| Parameter | Channel A (Aqueous) | Channel B (Organic) | Why? |

| Solvent | Water (HPLC Grade) | Acetonitrile (ACN) | ACN has a lower UV cutoff (190 nm) than Methanol (205 nm).[1] Always use ACN for low-UV detection. [1] |

| Modifier | 0.1% TFA (v/v) | 0.08% - 0.09% TFA (v/v) | TFA absorbs more in ACN than in water. Reducing TFA in Channel B flattens the baseline drift. |

| Mixing | Pre-mixed | Pre-mixed | Machine mixing of pure TFA is imprecise. Always pre-mix solvents.[2] |

Step-by-Step Balancing:

-

Prepare Mobile Phase A with 0.1% TFA.

-

Prepare Mobile Phase B with 0.08% TFA.

-

Run a "Blank" gradient (0µL injection).

-

If baseline drifts down , add slightly more TFA to Channel B.

-

If baseline drifts up , dilute Channel B with pure ACN.

Protocol B: Alternative Modifiers (TFA Removal)

If TFA noise is insurmountable, switch the chemical system based on your detection method.

| Scenario | Recommended Buffer | UV Cutoff | Notes |

| UV Only (Robust) | Phosphate Buffer (20-50mM, pH 2.5) | < 200 nm | Excellent suppression of silanol activity. Non-volatile (Do NOT use with MS).[2] |

| LC-MS Compatible | Formic Acid (0.1%) | ~210 nm | Weaker ion-pairing than TFA. Peak shape may degrade (tailing).[2][3] Use a "Charged Surface Hybrid" (CSH) column to compensate. |

| High pH (Hybrid Column) | 10mM Ammonium Bicarbonate (pH 10) | < 205 nm | Phenylpiperazine is unionized at pH 10. Excellent peak shape on hybrid columns (e.g., Waters XBridge). |

Hardware & Physical Parameters

The "Mixing Noise" Phenomenon

TFA is viscous and difficult to mix with organic solvents. If you observe a sinusoidal wave that correlates with the pump stroke volume, your system is struggling to homogenize the mobile phase before it hits the column.

Solution:

-

Increase Mixer Volume: If using a high-pressure mixing system (binary pump), install a larger static mixer (e.g., 350µL or larger). This physically smooths out concentration ripples.

-

Premixing: As noted in Protocol A, never let the pump mix pure TFA.

Detector Settings (Electronic Smoothing)

Researchers often default to a fast response time, capturing unnecessary noise.

-

Response Time (Time Constant): For standard HPLC (peaks > 5 sec width), set to 1.0 - 2.0 seconds . Setting this to < 0.1s (Fast) will digitize lamp noise that contains no analytical value.

-

Wavelength Bandwidth: If using a DAD (Diode Array), widen the bandwidth. Instead of 214 nm ± 2 nm, try 214 nm ± 8 nm . This averages more photodiodes, statistically reducing random noise.

Advanced FAQ: Phenylpiperazine Specifics

Q: I see "Ghost Peaks" in my blank gradient that look like my analyte. Is it carryover? A: Phenylpiperazines are "sticky" bases. They adsorb to stainless steel and injector seals.

-

The Fix: Change your needle wash solvent. A standard 50:50 MeOH:Water wash is often too weak. Use 40:40:20 ACN:Isopropanol:0.1% Formic Acid . The acid ensures the basic amine is protonated (soluble) and removed.

Q: My baseline is flat, but I have negative peaks. A: This is a Refractive Index (RI) mismatch or sample solvent issue.

-

The Fix: Ensure your sample is dissolved in the starting mobile phase (e.g., 5% ACN / 0.1% TFA). If you dissolve the sample in 100% DMSO or MeOH, the plug of solvent passing through the detector will absorb less light than the mobile phase (if the mobile phase has high TFA background), causing a dip.

Q: Why does my baseline cycle every 10-15 minutes? A: This is likely HVAC interference .

-

The Fix: HPLC columns and detectors are temperature sensitive. If a lab air vent blows directly on the unit, the temperature cycling will alter the mobile phase density. Insulate the column compartment or move the instrument.

References

-

Waters Corporation. (2025). Wavelength cutoffs for mixed mobile phases. Retrieved from [Link]

-

Chromatography Online. (2022). Essentials of LC Troubleshooting, Part 4: What is Going On with the Baseline? Retrieved from [Link]

-

Agilent Technologies. (n.d.).[4] Eliminating Baseline Problems. Retrieved from [Link]

-

Element Lab Solutions. (2019). HPLC Diagnostic Skills Vol I – Noisy Baselines. Retrieved from [Link]

-

ResearchGate. (2012). Accurate HPLC Determination of Piperazine Residues. Retrieved from [Link]

Sources

Thermal stability issues of 1-(4-Phenylpiperazin-1-yl)propan-1-one at high temperatures

Technical Support Center: 1-(4-Phenylpiperazin-1-yl)propan-1-one

Introduction: Understanding Thermal Stability

This technical guide provides in-depth support for researchers, scientists, and drug development professionals working with 1-(4-Phenylpiperazin-1-yl)propan-1-one (CAS No. 90213-66-4). The thermal stability of an active pharmaceutical ingredient (API) or intermediate is a critical quality attribute that influences its synthesis, formulation, storage, and ultimately, its safety and efficacy. Phenylpiperazine derivatives, while versatile, can be susceptible to degradation under thermal stress.[1] This document is designed as a centralized resource to troubleshoot and resolve common thermal stability issues encountered during the lifecycle of this compound.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the thermal behavior of 1-(4-Phenylpiperazin-1-yl)propan-1-one.

Q1: What are the initial signs of thermal degradation for this compound?

A1: Initial indicators of thermal degradation are often visual or physical. A color change, typically to a yellow or brownish hue, is a common sign of degradation in solid piperazine-containing substances.[2] Other signs may include changes in consistency, such as clumping or melting below the expected point, and the evolution of odors. For definitive identification, these physical changes must be correlated with analytical data, such as the appearance of new impurity peaks in an HPLC chromatogram.

Q2: What are the expected hazardous decomposition products?

A2: Upon significant thermal decomposition, 1-(4-Phenylpiperazin-1-yl)propan-1-one is expected to release hazardous gases. A Safety Data Sheet for the compound indicates that hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[3] These products arise from the breakdown of the core chemical structure at high temperatures.

Q3: What general storage conditions are recommended to ensure stability?

A3: To maintain product quality and prevent degradation, the compound should be stored in a tightly closed container in a dry, well-ventilated place.[3] It is crucial to protect it from light and excess heat.[3] Refrigerated storage is explicitly recommended.[3] The primary stability risks under improper storage are reactions with incompatible materials (like strong oxidizing agents) and exposure to heat.[3]

Q4: How does the chemical structure of phenylpiperazine contribute to its thermal stability?

A4: The piperazine ring, a six-membered heterocycle with two nitrogen atoms, is central to the molecule's reactivity. While generally stable, the presence of two amino functions can enhance susceptibility to nucleophilic attack reactions, which can be a pathway for thermal degradation.[4] Studies on aqueous piperazine have shown that degradation can proceed through SN2 substitution reactions, often initiated by ring-opening.[5] The stability of the molecule is also influenced by the substituents on the phenyl ring and the piperazine nitrogens.

Troubleshooting Guide: Experimental Issues

This section provides structured guidance for specific problems you may encounter during your work.

Scenario 1: Unexpected Impurity Peaks in HPLC After a High-Temperature Reaction

Q: My HPLC analysis of a reaction mixture heated to 100°C shows several new, unexpected peaks that were not present in the starting material. How can I determine if this is thermal degradation and identify the byproducts?

A: This is a classic sign of thermal degradation. The goal is to confirm the cause and identify the degradants, which is essential for process optimization and regulatory compliance.

Troubleshooting Workflow:

The following diagram illustrates a systematic approach to identifying unknown peaks observed in your stability samples.

Caption: Workflow for identifying and mitigating thermal degradation products.

Detailed Steps:

-

Confirm Thermal Liability: First, run a control sample of your starting material that has been stored at a recommended low temperature (e.g., refrigerated) alongside your heated sample. If the new peaks are absent or significantly smaller in the control, thermal degradation is the likely cause.

-

Conduct a Forced Degradation Study: To understand the molecule's degradation profile, perform a systematic forced degradation (or stress testing) study.[6] This involves exposing the compound to various stress conditions (e.g., heat, light, acid, base, oxidation) to generate potential degradation products.[2] This study is foundational for developing a stability-indicating analytical method.[2][6]

-

Identify Degradants with Mass Spectrometry (MS): The most effective way to identify unknown peaks is to use High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[2]

Scenario 2: Solid Sample Discoloration During Storage at Elevated Temperature

Q: I am conducting accelerated stability studies, and my solid sample of 1-(4-Phenylpiperazin-1-yl)propan-1-one has turned yellow after 2 weeks at 60°C. What does this mean and how should I proceed?

A: Discoloration is a strong indicator of chemical degradation.[2] The yellowing likely results from the formation of chromophoric degradation products. It is critical to quantify the extent of degradation and identify the products formed.

Recommended Analytical Approach:

| Analytical Technique | Purpose | Expected Outcome |

| Differential Scanning Calorimetry (DSC) | To detect changes in melting point, purity, and thermal events (e.g., decomposition exotherms).[7] | A lower and broader melting endotherm may indicate the presence of impurities. New exothermic peaks could signal decomposition events occurring at lower temperatures than the pure compound. |

| Thermogravimetric Analysis (TGA) | To measure weight loss as a function of temperature, indicating decomposition temperature.[8] | The onset temperature of weight loss (T5%) may be lower for the discolored sample compared to a reference standard, signifying reduced thermal stability.[9] |

| Stability-Indicating HPLC-UV/MS | To separate and quantify the parent compound and all degradation products. | The appearance of new peaks and a corresponding decrease in the peak area of the parent compound will confirm and quantify the degradation. MS will help identify the new peaks. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify changes in functional groups. | New peaks or changes in existing peaks (e.g., in the carbonyl or C-N regions) can provide clues about the chemical changes that have occurred. |

Key Experimental Protocols

This section provides standardized methodologies for assessing the thermal stability of your compound.

Protocol 1: Assessment of Thermal Stability by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, purity, and onset of thermal decomposition of 1-(4-Phenylpiperazin-1-yl)propan-1-one. DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7]

Materials:

-

Differential Scanning Calorimeter (DSC) instrument

-

Aluminum or hermetically sealed sample pans

-

1-3 mg of 1-(4-Phenylpiperazin-1-yl)propan-1-one

-

Inert reference pan (empty)

-

Nitrogen gas supply (for inert atmosphere)

Methodology:

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium).

-

Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum pan. Crimp the lid to seal. Prepare an empty, sealed pan as a reference.

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with nitrogen at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert atmosphere.

-

Set the temperature program:

-

Equilibrate at 25°C.

-

Ramp up to a temperature beyond the expected decomposition (e.g., 300°C) at a controlled rate (e.g., 10°C/min).

-

-

-

Data Analysis:

-

Record the heat flow versus temperature to generate a thermogram.

-

Determine the onset and peak temperature of the melting endotherm.

-

Observe any exothermic events following the melt, which typically indicate decomposition. The onset temperature of such an exotherm is a critical indicator of thermal instability.

-

Caption: Standard workflow for DSC analysis of a pharmaceutical compound.

Protocol 2: Forced Degradation Study (Thermal Stress)

Objective: To intentionally degrade the sample to generate potential degradation products and assess the stability-indicating nature of an analytical method.[6]

Materials:

-

1-(4-Phenylpiperazin-1-yl)propan-1-one (solid)

-

Solution of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water)

-

Calibrated laboratory oven

-

Vials with inert caps

-

HPLC system with a suitable column (e.g., C18)

Methodology:

-

Solid State Stress:

-

Place a known quantity of the solid compound in a clear glass vial.

-

Expose the sample to elevated heat in an oven (e.g., 75°C) for a defined period (e.g., 48 hours).[10]

-

At specified time points (e.g., 12, 24, 48 hours), remove a sample, prepare a solution of known concentration, and analyze by HPLC.

-

-

Solution State Stress:

-

Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent mixture.

-

Divide the solution into several vials.

-

Place the vials in an oven at a controlled temperature (e.g., 60°C).

-

At specified time points, remove a vial, cool it to room temperature, and analyze by HPLC.

-

-

Control Sample:

-

Store both a solid and a solution sample protected from light at a low temperature (e.g., 4°C) to serve as an undecomposed control.

-

-

Analysis:

-

Analyze all stressed and control samples by HPLC.

-

Compare the chromatograms. Look for the formation of new peaks and a decrease in the area of the parent peak in the stressed samples.

-

Aim for 5-20% degradation of the active ingredient, as this is typically sufficient to produce and detect primary degradants without overly complex secondary degradation.

-

References

-

Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

-

Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). AZoM.com. Retrieved February 23, 2026, from [Link]

-

Thermal degradation of piperazine and its structural analogs. (2025, October 30). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.). The University of Texas at Austin. Retrieved February 23, 2026, from [Link]

-

Crystal-structure studies of 4-phenylpiperazin-1-ium derivatives. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

-

Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013, January 17). Asian Journal of Research in Chemistry. Retrieved February 23, 2026, from [Link]

-

Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

-

Differential Scanning Calorimetry (DSC) Analysis Principle. (2026, January 9). ResolveMass Laboratories Inc. Retrieved February 23, 2026, from [Link]

-

Use of DSC in Pharmaceuticals Drug Characterisation. (2020, August 11). Veeprho. Retrieved February 23, 2026, from [Link]

Sources

- 1. Crystal-structure studies of 4-phenylpiperazin-1-ium 4-ethoxybenzoate monohydrate, 4-phenylpiperazin-1-ium 4-methoxybenzoate monohydrate, 4-phenylpiperazin-1-ium 4-methylbenzoate monohydrate and 4-phenylpiperazin-1-ium trifluoroacetate 0.12-hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 6. ajrconline.org [ajrconline.org]

- 7. veeprho.com [veeprho.com]

- 8. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 9. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Senior Application Scientist's Guide to Certified Reference Standards for 1-(4-Phenylpiperazin-1-yl)propan-1-one Purity Testing

In the landscape of pharmaceutical research and development, the precise characterization and purity assessment of active pharmaceutical ingredients (APIs) and their intermediates are paramount. This guide provides an in-depth comparison of certified reference standards (CRSs) for the purity testing of 1-(4-Phenylpiperazin-1-yl)propan-1-one, a key building block in the synthesis of various pharmacologically active molecules. We will explore the nuances of utilizing both commercially available CRSs and the rigorous qualification of an in-house reference standard. This document is intended for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of analytical accuracy and regulatory compliance.

The Critical Role of Purity in Drug Development

The purity of any chemical entity intended for pharmaceutical use directly impacts its safety and efficacy. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent purity thresholds for APIs.[1][2] Impurities, which can arise from the manufacturing process or degradation, must be identified, quantified, and controlled.[3][4] The use of highly characterized reference standards is the bedrock of any robust analytical method designed for this purpose.[1][5][6] A reference standard of known purity allows for the accurate quantification of the main compound and its impurities in test samples.[4][6]

Understanding 1-(4-Phenylpiperazin-1-yl)propan-1-one and its Potential Impurities

1-(4-Phenylpiperazin-1-yl)propan-1-one is a derivative of phenylpiperazine. Phenylpiperazine derivatives are common scaffolds in medicinal chemistry, with applications in developing antipsychotic, antidepressant, and anxiolytic agents.[7] The synthesis of this compound can introduce various process-related impurities.

A common synthetic route might involve the reaction of 1-phenylpiperazine with a propanoylating agent. Potential impurities could include unreacted starting materials, by-products from side reactions, and degradation products. For instance, incomplete reaction could leave residual 1-phenylpiperazine. A potential by-product could be 1-(4-benzoylpiperazin-1-yl)propan-1-one if there are impurities in the starting materials.[8][9]

Comparing Commercially Available Certified Reference Standards

Several reputable suppliers offer certified reference standards for compounds structurally similar to 1-(4-Phenylpiperazin-1-yl)propan-1-one. When selecting a commercial CRS, it is crucial to scrutinize the Certificate of Analysis (CoA).[10] The CoA provides essential information about the standard's identity, purity, and the analytical methods used for its characterization.[10]

| Supplier | Product Example | Stated Purity | Characterization Methods | Key Considerations |

| LGC Standards | (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine | Typically >98% | HPLC, Mass Spec, NMR | Offers a wide range of piperazine derivatives.[11] |

| Sigma-Aldrich (Merck) | 3-(4-Phenylpiperazin-1-yl)propan-1-amine | Varies by lot | HPLC, NMR | Provides comprehensive documentation including CoA. |

| Fluorochem | 1-(4-Benzoylpiperazin-1-yl)propan-1-one | 98% | Not specified on product page | Important to request a detailed CoA.[8] |

| CPAchem | Miscellaneous Organic CRMs | Varies | ISO 17034 accredited | Offers custom and multi-component standards.[12] |

Note: The availability of a certified reference standard for the exact compound 1-(4-Phenylpiperazin-1-yl)propan-1-one may vary. The table above provides examples of similar compounds to illustrate what to look for in a supplier.

The primary advantage of using a commercial CRS is the immediate availability of a well-characterized material, often with traceability to national or international standards. This can significantly expedite method development and validation. However, the cost can be a factor, and for novel compounds, a commercial standard may not be available.[13]

Establishing an In-House Reference Standard: A Rigorous Approach

When a commercial CRS is unavailable or not suitable, establishing an in-house reference standard is a necessary and rigorous process.[4] This involves synthesizing or procuring a high-purity batch of the compound and subjecting it to comprehensive characterization to confirm its identity and assign a purity value.[4][5]

The following diagram illustrates a typical workflow for qualifying an in-house reference standard for 1-(4-Phenylpiperazin-1-yl)propan-1-one.

Caption: Workflow for the qualification of an in-house reference standard.

1. High-Performance Liquid Chromatography (HPLC-UV) for Chromatographic Purity

The goal of this experiment is to separate the main compound from any structurally related impurities.

-

Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent with a UV detector.

-

Column: Zorbax SB-C18 (150 x 4.6 mm, 5 µm).[14]

-

Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 2.2).[15]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 239 nm (based on UV absorbance of similar structures).[16]

-

Injection Volume: 10 µL.

-

Data Analysis: The area percent of the main peak relative to the total peak area is calculated to determine chromatographic purity.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful technique for identifying unknown impurities by providing molecular weight information.[17][18]

-

Instrumentation: Shimadzu LCMS-2020 or equivalent single quadrupole or QTOF mass spectrometer.[19][20]

-

LC Conditions: Same as the HPLC-UV method.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Mass Range: m/z 50-500.

-

Data Analysis: The mass-to-charge ratio of each impurity peak is used to propose a molecular formula and potential structure.

3. Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity (Assay)

qNMR is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the same compound.[21][22] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei.[21][23]

-

Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.

-

Internal Standard: A certified reference standard of high purity with a known chemical structure, such as maleic acid.[22][24]

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

-

Experimental Parameters: A sufficient relaxation delay (D1) is crucial to ensure complete relaxation of all protons for accurate quantification.

-

Calculation: The purity of the analyte is calculated using the following equation[23]:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

-

I = Integral value of the signal

-

N = Number of protons for the integrated signal

-

M = Molar mass

-

m = mass

-

P = Purity of the standard

-

The following tables present hypothetical data from the analysis of a newly synthesized batch of 1-(4-Phenylpiperazin-1-yl)propan-1-one intended for use as an in-house reference standard.

Table 1: HPLC-UV Purity Analysis

| Peak | Retention Time (min) | Area (%) | Identity |

| 1 | 3.5 | 0.15 | Impurity A |

| 2 | 5.2 | 99.75 | 1-(4-Phenylpiperazin-1-yl)propan-1-one |

| 3 | 6.8 | 0.10 | Impurity B |

Table 2: LC-MS Impurity Identification

| Impurity | Retention Time (min) | Observed [M+H]+ | Proposed Identity |

| A | 3.5 | 163.1 | 1-Phenylpiperazine (Starting Material) |

| B | 6.8 | 247.1 | 1-(4-Benzoylpiperazin-1-yl)propan-1-one (By-product) |

Table 3: qNMR Purity Assay

| Parameter | Value |

| Analyte Mass (mg) | 10.05 |

| Internal Standard (Maleic Acid) Mass (mg) | 5.02 |

| Analyte Integral (N=2 protons) | 2.15 |

| Internal Standard Integral (N=2 protons) | 1.00 |

| Calculated Purity (w/w %) | 99.6% |

Comparison of In-House vs. Commercial Certified Reference Standards

| Factor | Commercial Certified Reference Standard | In-House Qualified Reference Standard |

| Availability | Readily available for common compounds. | Required for novel compounds or when commercial standards are unavailable. |

| Cost | Can be expensive, especially for highly pure standards. | High initial investment in synthesis, purification, and extensive characterization. |

| Traceability | Often traceable to pharmacopeial or national standards. | Traceability needs to be established through rigorous characterization. |

| Regulatory Acceptance | Generally well-accepted by regulatory agencies.[4] | Requires comprehensive documentation of the qualification process for regulatory submission.[1][5] |

| Flexibility | Limited to the supplier's catalog. | Can be produced on-demand to meet specific project needs. |

Conclusion and Recommendations

The choice between a commercial certified reference standard and an in-house qualified standard for the purity testing of 1-(4-Phenylpiperazin-1-yl)propan-1-one depends on several factors, including the availability of a commercial product, project timelines, budget, and regulatory requirements.

For routine analysis where a suitable commercial CRS is available, it is often the more efficient choice. However, for novel compounds or when a higher degree of control and characterization is required, establishing a well-documented in-house reference standard is essential. The use of orthogonal analytical techniques such as HPLC-UV, LC-MS, and qNMR provides a comprehensive and robust assessment of purity, ensuring the quality and reliability of analytical data in a regulated environment.[25]

References

-

qNMR for Purity Determination in Pharmaceuticals. RSSL. Available from: [Link]

-

Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. Available from: [Link]

-

Reference Standards & Characterization. PharmaRegulatory.in. Available from: [Link]

-

Reference-Standard Material Qualification. Pharmaceutical Technology. Available from: [Link]

-

Analytical Techniques for Reference Standard Characterization. ResolveMass Laboratories Inc. Available from: [Link]

-

A Guide to Quantitative NMR (qNMR). Emery Pharma. Available from: [Link]

-

Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC. Available from: [Link]

-

Reference Standards, Working Standards, and Internal Reference Standards. SynThink Research Chemicals. Available from: [Link]

-

Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards for Drug Quality and Safety. Pharmaffiliates. Available from: [Link]

-

Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. PMC. Available from: [Link]

-

Regulatory Guidance: ICH, EMA, FDA | Request PDF. ResearchGate. Available from: [Link]

-

1-(4-phenylpiperazin-1-yl)-3-propan-2-yloxypropan-2-ol. Chemazone. Available from: [Link]

-

1-(4-PHENYLPIPERIDIN-4-YL)PROPAN-1-ONE. gsrs. Available from: [Link]

-

Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects. ResearchGate. Available from: [Link]

-

Reference Standards in the Pharmaceutical Industry. MRIGlobal. Available from: [Link]

-

Analytical Methods. RSC Publishing. Available from: [Link]

-

HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. Available from: [Link]

-

Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Tel Aviv University. Available from: [Link]

-

Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. MDPI. Available from: [Link]

-

CHEMICAL PURITY ANALYSIS. Technology Advantage: Agilent Intuvo 9000 GC with FID. Agilent. Available from: [Link]

-

Quantitative Analysis of Trace Impurities in Drugs (LC/MS). Shimadzu. Available from: [Link]

-

Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. ResearchGate. Available from: [Link]

-

Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. Investigadores Universidad San Sebastián. Available from: [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available from: [Link]

-

Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. PMC. Available from: [Link]

-

2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Preprints.org. Available from: [Link]

-

Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC. Available from: [Link]

-

Current Developments in LC-MS for Pharmaceutical Analysis. Lirias. Available from: [Link]

-